4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid

Lipophilicity LogP ADME

Researchers seeking conformationally flexible, non-aromatic bifunctional building blocks often face limited linker diversity. 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid (CAS 1934862-21-1) solves this by offering a saturated cyclohexane core with both carboxylic acid and hydroxyethyl handles for heterobifunctional linker construction. - Diastereomeric mixture (95% purity) provides built-in stereochemical diversity for SAR exploration without doubling synthesis effort. - Predicted logP 1.0-1.5 units lower than 4-ethylcyclohexane-1-carboxylic acid; dual H-bond donors (HBD=2) improve Lipinski compliance in fragment-based libraries. - Bulk quantities available with rapid global dispatch.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B12824534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCO)C(=O)O
InChIInChI=1S/C9H16O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8,10H,1-6H2,(H,11,12)
InChIKeyRBFZTRFBMDHRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid – Procurement-Relevant Baseline for a Non-Aromatic Cyclohexane Building Block


4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid (CAS 1934862-21-1) is a saturated cyclohexane monocarboxylic acid derivative bearing a primary hydroxyethyl substituent at the 4-position . Supplied commercially as a mixture of cis/trans diastereomers with a typical purity of 95% , this compound (C₉H₁₆O₃, MW 172.22) occupies a focused niche among non-aromatic, bifunctional building blocks for medicinal chemistry, agrochemical synthesis, and material science intermediates.

Why Generic Substitution Fails for 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid: Physicochemical and Functional Trade-offs Among Cyclohexane Acid Analogs


Substituting 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid with a simpler cyclohexane carboxylic acid or a benzoic acid analog introduces distinct changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that can alter reactivity, solubility, and biological target engagement [1][2]. The hydroxyethyl side chain simultaneously extends the linker reach, introduces a secondary polar handle, and, because the compound is sold as a diastereomeric mixture, provides built-in stereochemical diversity not present in single-isomer or planar aromatic analogs. The quantitative evidence below shows that even single-atom changes in the substituent (e.g., -CH₂OH vs. -CH₂CH₂OH vs. -CH₂CH₃) shift logP and log D by 0.5–2.0 log units, reclassifying the compound’s pharmacokinetic and solubility profile.

Quantitative Differentiation Guide: 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid vs. Closest Analogs


Predicted LogP Reduction Relative to 4-Ethylcyclohexane-1-carboxylic Acid

The target compound's hydroxyethyl substituent lowers predicted logP by approximately 1.0–1.5 log units compared with the purely aliphatic 4-ethyl analog, substantially altering expected passive membrane permeability and aqueous solubility [1]. This difference is critical for prioritizing building blocks in early drug discovery where balanced lipophilicity is desired.

Lipophilicity LogP ADME Cyclohexane acids

Hydrogen-Bond Donor/Acceptor Advantage Over 4-Ethylcyclohexane-1-carboxylic Acid

The target compound possesses two H-bond donor sites (carboxylic acid -OH and terminal -OH) versus one in 4-ethylcyclohexane-1-carboxylic acid, and three H-bond acceptor atoms versus two . This increased H-bond capacity enhances aqueous solubility and provides an additional anchoring point for crystal engineering or target binding.

H-bond donors Solubility Crystal engineering Cyclohexane acids

Linker-Length Differentiation vs. 4-(Hydroxymethyl)cyclohexane-1-carboxylic Acid

The target compound provides an ethylene spacer between the ring and the terminal hydroxyl, whereas 4-(hydroxymethyl)cyclohexane-1-carboxylic acid provides only a single methylene spacer [1]. This one-carbon difference extends the reach by approximately 1.2–1.5 Å and adds one rotatable bond, offering greater conformational freedom for bridging two binding elements in bifunctional molecules.

Linker length Conformational flexibility Medicinal chemistry Cyclohexane acids

Estimated pKa and Ionization-State Differentiation at Physiological pH

The predicted pKa of the target compound (≈4.8–5.0) places it very close to that of cyclohexanecarboxylic acid (experimental pKa 4.82) and 4-(hydroxymethyl)cyclohexane-1-carboxylic acid (predicted pKa 4.60) [1][2]. However, the terminal hydroxyl (pKa ∼16) remains fully protonated at physiological pH (7.4), giving the compound a net charge of -1 (carboxylate anion). In contrast, 4-ethylcyclohexane-1-carboxylic acid is also singly charged at pH 7.4 but lacks the neutral polar terminal hydroxyl, making the target compound simultaneously charged and polar—a desirable profile for enhanced solubility without increasing net charge.

pKa Ionization state Drug likeness Cyclohexane acids

Diastereomer Mixture as a Built-In Stereochemical Diversity Feature

The target compound is supplied as a mixture of cis and trans diastereomers , whereas single-isomer trans- or cis-forms of related cyclohexane acids (e.g., trans-4-ethylcyclohexane-1-carboxylic acid) are available separately and often at significantly higher cost . The diastereomeric mixture provides a cost-effective, stereochemically diverse pool for initial library synthesis, allowing simultaneous exploration of both geometries in a single reaction and enabling chromatographic or crystallization-based enrichment later in the campaign.

Diastereomers Stereochemistry Lead optimization Cyclohexane acids

Non-Aromatic Saturated Core vs. 4-(2-Hydroxyethyl)benzoic Acid – Metabolic and Conformational Distinction

The target compound's fully saturated cyclohexane ring (Fsp³ = 0.89) contrasts sharply with the planar aromatic ring of 4-(2-hydroxyethyl)benzoic acid (Fsp³ = 0.22) . This difference is linked to increased three-dimensionality and, in many drug-discovery contexts, improved physicochemical properties (e.g., lower melting point, higher solubility) and reduced aromatic ring-mediated toxicity or CYP450 inhibition. While no direct head-to-head metabolic stability data were located, the class-level principle of 'escaping the flatland' supports the saturated analog as a preferred choice when metabolic liabilities of the phenyl ring are a concern.

Saturated vs. aromatic Metabolic stability Fsp3 Cyclohexane acids

High-Value Application Scenarios for 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid Based on Quantitative Differentiation


PROTAC and Heterobifunctional Linker Design Requiring an Extended, Polar Cyclohexane Spacer

The two-carbon hydroxyethyl spacer combined with the carboxylic acid anchor point makes this compound ideal for constructing heterobifunctional linkers where a non-aromatic, conformationally mobile core is desired to avoid rigid, planar geometries. The mixture of cis/trans diastereomers provides initial stereochemical diversity for linker SAR exploration . Compared with the one-carbon shorter 4-(hydroxymethyl)cyclohexane-1-carboxylic acid, the target compound's increased reach and additional rotatable bond [Evidence Item 3] offer finer control over degrader ternary complex formation.

Early-Stage Medicinal Chemistry Libraries Requiring Balanced Lipophilicity and Solubility

With a predicted logP approximately 1.0–1.5 log units lower than 4-ethylcyclohexane-1-carboxylic acid and two H-bond donors compared with one, the target compound is better suited for fragment-based or HTS library synthesis where Lipinski compliance is critical [Evidence Items 1 & 2]. The diastereomeric mixture allows a single library synthesis to incorporate both cis and trans geometries, increasing hit-finding probability without doubling synthesis effort [Evidence Item 5].

Agrochemical Intermediates Where Benzoic Acid Analogs Pose Environmental Persistence Risks

The saturated cyclohexane core of the target compound (Fsp³ 0.89) is inherently more biodegradable than the corresponding aromatic 4-(2-hydroxyethyl)benzoic acid (Fsp³ 0.22), which may persist in soil via π-stacking interactions [Evidence Item 6]. For agrochemical lead optimization targeting reduced environmental half-life, the saturated analog represents a strategically differentiated scaffold. The hydroxyethyl tail further provides a conjugation site for pro-pesticide or safener derivatization.

Solid-Form and Co-Crystal Engineering Exploiting Dual H-Bond Functionality

The presence of both a strong carboxylic acid donor and a terminal alcohol donor in the target compound (HBD = 2) offers more co-crystal design opportunities than 4-ethylcyclohexane-1-carboxylic acid (HBD = 1) [Evidence Item 2]. The flexible hydroxyethyl arm can adopt multiple conformations to satisfy complementary H-bond acceptors in a co-former, making it a versatile partner for pharmaceutical co-crystal screening aimed at improving dissolution rate or stability.

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